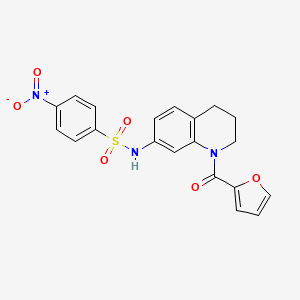

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide

Description

N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide is a structurally complex molecule featuring a tetrahydroquinoline (THQ) core modified at the 1-position with a furan-2-carbonyl group and at the 7-position with a 4-nitrobenzenesulfonamide moiety. The THQ scaffold is widely explored in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets, such as enzymes and receptors . The 4-nitrobenzenesulfonamide group is a common pharmacophore in sulfonamide-based therapeutics, contributing to hydrogen bonding and electrostatic interactions with target proteins .

For instance, chlorosulfonic acid and acylating agents like trifluoroacetic anhydride are frequently employed in sulfonamide and acyl group introductions . Characterization via NMR and HRMS would be critical to confirm its structure and purity.

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c24-20(19-4-2-12-29-19)22-11-1-3-14-5-6-15(13-18(14)22)21-30(27,28)17-9-7-16(8-10-17)23(25)26/h2,4-10,12-13,21H,1,3,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTYABRTGKCSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common route starts with the synthesis of the furan-2-carbonyl precursor, followed by its coupling with 1,2,3,4-tetrahydroquinoline under appropriate catalytic conditions. Subsequent reactions introduce the nitrobenzenesulfonamide group, often utilizing sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial synthesis of this compound may leverage optimized reaction conditions, such as increased temperature and pressure or the use of continuous flow reactors, to enhance yield and reduce production time. These methods ensure scalability and cost-efficiency, essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide undergoes a range of chemical reactions, including:

Oxidation: The furan and tetrahydroquinoline moieties are susceptible to oxidation, which can lead to the formation of hydroxy or keto derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride for electrophilic substitutions.

Major Products

The primary products of these reactions include hydroxylated, aminated, or substituted derivatives, which can be further utilized for subsequent synthetic applications or biological testing.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide serves as a versatile intermediate in the synthesis of complex organic molecules. Its multiple functional groups make it a valuable scaffold for developing novel compounds.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. The nitrobenzenesulfonamide moiety is particularly useful for studying enzyme interactions due to its ability to act as an inhibitor.

Medicine

Medically, derivatives of this compound are explored for their therapeutic potential. The structure allows for the design of analogs that could serve as drugs for treating various conditions, such as infections or cancer.

Industry

Industrially, this compound may be used in the manufacture of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound's mechanism of action is largely dictated by its functional groups. The nitrobenzenesulfonamide group can interact with biological targets, such as enzymes, by forming covalent bonds or through hydrogen bonding. The furan and tetrahydroquinoline moieties contribute to its binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()

This compound shares a tetrahydroisoquinoline core (a bicyclic analogue of THQ) substituted with a trifluoroacetyl group and a sulfonamide. Key differences include:

- Substituent Effects : The trifluoroacetyl group (electron-withdrawing) vs. the furan-2-carbonyl (electron-rich aromatic) alters electronic properties.

- Biological Relevance : The cyclopropylethyl and fluorine substituents in enhance lipophilicity and metabolic stability, whereas the nitro group in the target compound may improve target binding through nitro-aromatic interactions.

(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide ()

This THQ derivative features a butyryl group and a bulky naphthalenylmethyl substituent. Comparatively:

- The furan-2-carbonyl in the target compound offers a smaller aromatic system, favoring better bioavailability.

- Sulfamide vs. Sulfonamide : The sulfamide group in differs in hydrogen-bonding capacity compared to the sulfonamide in the target compound.

Sulfonamide Derivatives with Diverse Substitutions

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide ()

This bis-sulfonamide derivative highlights the versatility of sulfonamide groups. Key contrasts:

- Dual Sulfonyl Groups : ’s dual sulfonylation enables stronger enzyme inhibition (e.g., carbohydrate hydrolyase), whereas the target compound’s single sulfonamide may prioritize selectivity .

- Nitro Group Influence : The 4-nitro substituent in the target compound could enhance redox activity or serve as a hydrogen-bond acceptor, unlike the methyl groups in .

Pharmacological and Physicochemical Properties

Biological Activity

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a furan-2-carbonyl group and a sulfonamide functionality. Its structural complexity contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 398.44 g/mol. The presence of the nitro group enhances its electronic properties, potentially influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains. For instance, sulfonamides are known to interfere with the folate synthesis pathway in bacteria, which is essential for their growth and reproduction.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. The tetrahydroquinoline structure has been associated with antitumor activity in various contexts. In vitro assays have demonstrated that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.

The proposed mechanism of action involves the inhibition of key enzymes involved in metabolic pathways critical for cell division and survival. For example, sulfonamides often act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial proliferation.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Moiety : This can be achieved through cyclization reactions involving aniline derivatives and aldehydes.

- Synthesis of the Furan Ring : The furan ring can be synthesized via methods such as the Paal-Knorr synthesis.

- Coupling Reactions : The final step generally involves coupling the furan and tetrahydroquinoline components with the sulfonamide group through nucleophilic substitution reactions.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antimicrobial efficacy against pathogenic bacteria. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Potential

In another investigation reported in Cancer Letters, researchers explored the cytotoxic effects of tetrahydroquinoline derivatives on human cancer cell lines. The study found that these compounds could induce apoptosis through the activation of caspase pathways, suggesting potential therapeutic applications in oncology .

Applications in Medicinal Chemistry

This compound has several promising applications:

- Drug Development : Its unique structural features make it a candidate for developing new antimicrobial and anticancer agents.

- Biological Studies : It can be utilized to study molecular interactions between small molecules and biological macromolecules.

- Materials Science : Due to its electronic properties, it may find applications in organic electronics and photonics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.